4-Isopropoxyquinazolin-8-amine
Description
4-Isopropoxyquinazolin-8-amine is a quinazoline derivative characterized by an isopropoxy group at position 4 and an amine at position 7. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Substitutions at positions 4 and 7 are common in medicinal chemistry due to their influence on biological activity, particularly in kinase inhibition .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-propan-2-yloxyquinazolin-8-amine |
InChI |
InChI=1S/C11H13N3O/c1-7(2)15-11-8-4-3-5-9(12)10(8)13-6-14-11/h3-7H,12H2,1-2H3 |
InChI Key |
FSJWKTUWAQIWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=NC2=C1C=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-isopropoxyquinazolin-8-amine to structurally related quinazoline derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.
Structural Analogues and Substituent Effects
Key analogs from the evidence include 8-methoxyquinazolines with diverse substitutions at positions 4 and 5. The table below summarizes critical differences:
Key Observations:
Substituent Bulkiness : The isopropoxy group in this compound is bulkier than methoxy or chloropropoxy groups in analogs. This may reduce crystallinity (lower melting point) compared to compounds like 10 (m.p. 184–186°C) .
Biological Activity : Triazole- and morpholine-containing derivatives (e.g., 14C , 15A ) show improved solubility and target affinity due to hydrogen-bonding motifs, whereas isopropoxy’s hydrophobicity may alter pharmacokinetics .
Spectral and Analytical Data
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